molecular formula C15H12N4O2 B2386760 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 339010-31-0

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2386760
CAS No.: 339010-31-0
M. Wt: 280.287
InChI Key: UCPXDZWTQMTPHI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that contains both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-methyl-2-pyrimidinylamine with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then cyclized with a phenyl-substituted oxazole precursor under acidic or basic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-thiazol-5(4H)-one: Similar structure but contains a thiazole ring instead of an oxazole ring.

    4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one lies in its specific combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-(4-methylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-7-8-16-15(18-10)17-9-12-14(20)21-13(19-12)11-5-3-2-4-6-11/h2-9,20H,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCDQGPANJVYPI-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157138
Record name 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339010-31-0
Record name 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.